2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole
CAS No.:
Cat. No.: VC13863819
Molecular Formula: C10H18BrNOSSi
Molecular Weight: 308.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18BrNOSSi |
|---|---|
| Molecular Weight | 308.31 g/mol |
| IUPAC Name | (2-bromo-1,3-thiazol-5-yl)methoxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3 |
| Standard InChI Key | ZXPPHJNNFJSETQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)Br |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)Br |
Introduction
Chemical Identity and Structural Features
2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The TBDMS group protects the hydroxymethyl moiety, enhancing stability during synthetic reactions. Key molecular attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈BrNOSSi |
| Molecular Weight | 308.31 g/mol |
| IUPAC Name | (2-Bromo-1,3-thiazol-5-yl)methoxy-tert-butyl-dimethylsilane |
| SMILES | CC(C)(C)Si(C)OCC1=CN=C(S1)Br |
| InChI Key | ZXPPHJNNFJSETQ-UHFFFAOYSA-N |
The bromine atom at position 2 and the TBDMS-protected hydroxymethyl group at position 5 confer reactivity for cross-coupling reactions and further functionalization .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically involves sequential protection and bromination steps:
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Protection of Hydroxymethyl Group:
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Bromination:
Example Procedure:
A mixture of 5-(hydroxymethyl)thiazole (1.0 equiv), TBDMS-Cl (1.2 equiv), and imidazole (2.0 equiv) in dichloromethane is stirred at room temperature for 12 hours. After purification, the intermediate is treated with bromine (2.0 equiv) in acetic acid at 10°C, yielding the title compound in 65–75% yield .
Structural Modifications
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TBDMS Deprotection: Acidic conditions (e.g., HCl in methanol) remove the TBDMS group, regenerating the hydroxymethyl functionality for subsequent reactions .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids enables aryl/heteroaryl substitutions at the bromine position .
Applications in Drug Discovery
Antiviral Agents
The compound is a precursor in HIV-1 entry inhibitors. Modifications to the thiazole core improve binding to the gp120 envelope glycoprotein. For example:
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NBD-14168: A derivative with a repositioned hydroxymethyl group showed a 2.3-fold enhancement in antiviral potency (IC₅₀ = 0.8 nM) compared to earlier analogs .
Antibacterial and Anticancer Scaffolds
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Thiazole-Oxazole Hybrids: Isosteric replacement of sulfur with oxygen maintains bioactivity while altering pharmacokinetic properties .
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Pyrazoline-Thiazole Conjugates: Hybrids exhibit antiproliferative activity against MCF-7 breast cancer cells (GI₅₀ = 7.0 μM) .
Physicochemical and Spectroscopic Data
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 0.17 (s, 6H, Si(CH₃)₂), 0.97 (s, 9H, C(CH₃)₃), 4.45 (s, 2H, CH₂O), 7.48 (s, 1H, Thiazole-H) .
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¹³C NMR (100 MHz, CDCl₃): δ 25.8 (Si(CH₃)₂), 18.3 (C(CH₃)₃), 63.5 (CH₂O), 117.2 (C-Br), 147.5 (Thiazole-C) .
Stability and Solubility
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